molecular formula C14H18ClF3N2O B2448853 1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol CAS No. 578742-26-4

1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol

Cat. No.: B2448853
CAS No.: 578742-26-4
M. Wt: 322.76
InChI Key: XMLHXOJURDTKRY-UHFFFAOYSA-N
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Description

1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group, which is often associated with enhanced biological activity and stability in various chemical environments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol typically involves the reaction of 3-(trifluoromethyl)aniline with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with piperazine to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) are typically used.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-(trifluoromethyl)benzene
  • 4-Chlorobenzotrifluoride
  • (4-trifluoromethylphenyl)magnesium chloride

Uniqueness

1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol is unique due to its combination of a trifluoromethyl group and a piperazine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-chloro-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClF3N2O/c15-9-13(21)10-19-4-6-20(7-5-19)12-3-1-2-11(8-12)14(16,17)18/h1-3,8,13,21H,4-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLHXOJURDTKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CCl)O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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